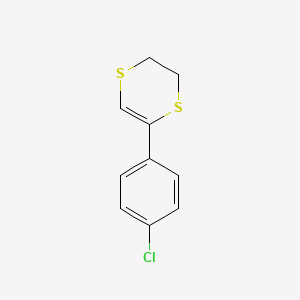
(1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various substituents, including a carboxamide group, chlorine atoms, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- can be compared with other biphenyl derivatives to highlight its uniqueness:
Similar Compounds: Examples include (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(4-chlorophenyl)-2-hydroxy- and (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dimethylphenyl)-2-hydroxy-.
Uniqueness: The presence of specific substituents, such as the 3,4-dichlorophenyl group, imparts unique chemical properties and potential biological activities to the compound.
属性
CAS 编号 |
5212-99-7 |
|---|---|
分子式 |
C19H12Cl3NO2 |
分子量 |
392.7 g/mol |
IUPAC 名称 |
5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-8-14(11-4-2-1-3-5-11)18(24)15(9-12)19(25)23-13-6-7-16(21)17(22)10-13/h1-10,24H,(H,23,25) |
InChI 键 |
XTQLFZDSLTWTPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)
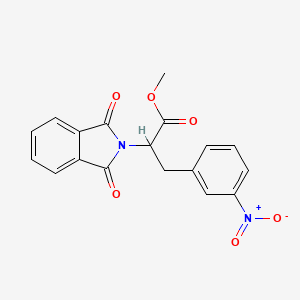
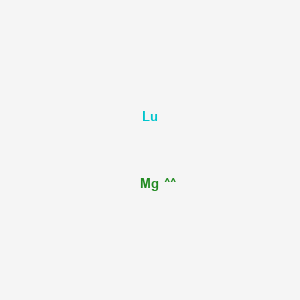
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
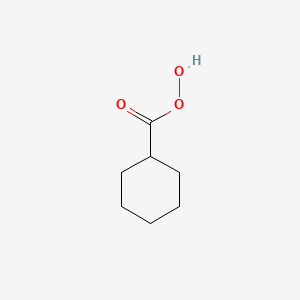
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
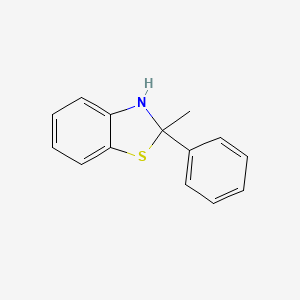

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
